3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid
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Overview
Description
3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a bromine atom, a methyl group, and an isoxazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 4-bromo-3-methylphenyl.
Formation of Isoxazole Ring: The brominated compound is then reacted with hydroxylamine (NH2OH) to form the isoxazole ring.
Carboxylation: Finally, the isoxazole derivative is carboxylated using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and isoxazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzoic acid: Similar structure but lacks the isoxazole ring.
4-Bromo-3-methylphenyl isocyanate: Contains an isocyanate group instead of the carboxylic acid group.
(4-Bromo-3-methylphenyl)(morpholino)methanone: Contains a morpholino group instead of the isoxazole ring.
Uniqueness
3-(4-Bromo-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both the bromine atom and the isoxazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10BrNO3 |
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Molecular Weight |
296.12 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-6-5-8(3-4-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
InChI Key |
VWFDJSNVLQFFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=C2C(=O)O)C)Br |
Origin of Product |
United States |
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